Benzene, 1,3,5-trifluoro-2,4,6-trimethyl-
Overview
Description
Benzene, 1,3,5-trifluoro-2,4,6-trimethyl- is a chemical compound with the molecular formula C₉H₉F₃ and a molecular weight of 174.16 g/mol . It is also known by other names, including 1,3,5-trichloro-2,4,6-trimethylbenzene and 2,4,6-Trichloromesitylene . This compound belongs to the class of aromatic hydrocarbons and contains three fluorine atoms attached to the benzene ring.
Physical And Chemical Properties Analysis
- Melting Point : Experimental data on the melting point of this compound is available . Further characterization and comparison with related compounds are necessary.
- Spectroscopic Properties : NMR, FTIR, and mass spectrometry data are valuable for understanding its vibrational modes, electronic transitions, and fragmentation patterns .
Scientific Research Applications
Organic Synthesis
1,3,5-Trifluoro-2,4,6-trimethylbenzene: is utilized as an intermediate in organic synthesis due to its unique structural properties. The presence of trifluoromethyl groups can influence the electronic characteristics of the molecule, making it a valuable component in constructing complex organic compounds .
Material Science
In material science, this compound finds application in the development of new materials with specific properties. Its ability to participate in halogen bonding can lead to the formation of novel supramolecular architectures, which are essential in creating advanced materials .
Proteomics Research
Proteomics, the study of proteins and their functions, benefits from the use of 1,3,5-trifluoro-2,4,6-trimethylbenzene as a specialty product. It aids in the analysis and identification of proteins, contributing to our understanding of biological processes .
Pharmaceutical Manufacturing
The compound serves as an intermediate in the production of pharmaceuticals. Its incorporation into drug molecules can enhance their pharmacokinetic properties, such as solubility and stability, which are critical in drug design .
Agrochemical Development
Similar to pharmaceuticals, 1,3,5-trifluoro-2,4,6-trimethylbenzene is used in the synthesis of agrochemicals. The trifluoromethyl groups can impart desirable traits to agrochemicals, like increased efficacy or reduced environmental impact .
Analytical Chemistry
In analytical chemistry, this compound can be employed as a standard or reference material due to its well-defined properties. It helps in calibrating instruments and validating analytical methods, ensuring accuracy in chemical analysis .
Chemical Education
Educationally, it can be used to demonstrate the principles of fluorination and its effects on chemical properties. This compound exemplifies how substituents can alter a molecule’s reactivity and interactions .
Environmental Studies
Lastly, the study of 1,3,5-trifluoro-2,4,6-trimethylbenzene in environmental science can provide insights into the behavior of fluorinated compounds in ecosystems. It can help assess the environmental fate of similar compounds and their potential impact .
Mechanism of Action
Target of Action
The primary targets of 1,3,5-trifluoro-2,4,6-trimethylbenzene are various halogen-bonding acceptors . These include neutral Lewis bases (nitrogen-containing heterocycles, N-oxides, and triphenylphosphine selenide) and anions (halide ions and thiocyanate ion) . These targets play a crucial role in the formation of supramolecular architectures .
Mode of Action
1,3,5-Trifluoro-2,4,6-trimethylbenzene interacts with its targets through halogen-bonding interactions . This compound has the ability to co-crystallize with various halogen-bonding acceptors, leading to a wide diversity of supramolecular architectures .
Biochemical Pathways
The biochemical pathways affected by 1,3,5-trifluoro-2,4,6-trimethylbenzene involve the formation of supramolecular complexes through halogen-bonding interactions . These complexes can lead to the development of promising optoelectronic functional materials .
Pharmacokinetics
It is known that this compound is resistant to alcohols , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of 1,3,5-trifluoro-2,4,6-trimethylbenzene’s action result in the formation of a wide diversity of supramolecular architectures . These architectures have potential applications in the field of optoelectronics .
Action Environment
The action, efficacy, and stability of 1,3,5-trifluoro-2,4,6-trimethylbenzene can be influenced by various environmental factors. For instance, the ability of this compound to form supramolecular architectures through halogen-bonding interactions can be affected by the presence of different halogen-bonding acceptors .
properties
IUPAC Name |
1,3,5-trifluoro-2,4,6-trimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOTVEDDCKYHRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)C)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189840 | |
Record name | Benzene, 1,3,5-trifluoro-2,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,3,5-trifluoro-2,4,6-trimethyl- | |
CAS RN |
363-64-4 | |
Record name | Benzene, 1,3,5-trifluoro-2,4,6-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC10356 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,3,5-trifluoro-2,4,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-trifluoro-2,4,6-trimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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